N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a benzyl group, a phenyl group, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrole moiety: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the pyrrole ring to the thiophene core.
Benzylation and phenylation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
Similar Compounds
- N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)indole-2-carboxamide
- N-benzyl-4-phenyl-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide
Comparison
- Structural Differences : While these compounds share a similar core structure, the substitution of the thiophene ring with indole or pyridine alters their electronic properties and reactivity.
- Unique Properties : this compound is unique in its balance of aromaticity and heterocyclic stability, making it particularly suitable for applications in both medicinal chemistry and material science .
Properties
IUPAC Name |
N-benzyl-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-22(23-15-17-9-3-1-4-10-17)21-20(24-13-7-8-14-24)19(16-26-21)18-11-5-2-6-12-18/h1-14,16H,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDFFKHGJMDQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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